Methyl 2-amino-3-(2,2-difluorocyclopropyl)propionate hydrochloride
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Overview
Description
Methyl 2-amino-3-(2,2-difluorocyclopropyl)propionate hydrochloride is a chemical compound with a unique structure that includes a difluorocyclopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2,2-difluorocyclopropyl)propionate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclopropanation of a suitable precursor followed by amination and esterification reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2,2-difluorocyclopropyl)propionate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorocyclopropyl ketones, while reduction may produce difluorocyclopropyl alcohols .
Scientific Research Applications
Methyl 2-amino-3-(2,2-difluorocyclopropyl)propionate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2,2-difluorocyclopropyl)propionate hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-(trifluoromethyl)propionate: This compound has a trifluoromethyl group instead of a difluorocyclopropyl group.
Methyl 2-(aminomethyl)-3,3,3-trifluoro-propanoate: Another similar compound with a trifluoromethyl group.
Uniqueness
Methyl 2-amino-3-(2,2-difluorocyclopropyl)propionate hydrochloride is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H12ClF2NO2 |
---|---|
Molecular Weight |
215.62 g/mol |
IUPAC Name |
methyl 2-amino-3-(2,2-difluorocyclopropyl)propanoate;hydrochloride |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5(10)2-4-3-7(4,8)9;/h4-5H,2-3,10H2,1H3;1H |
InChI Key |
PTLDUENDAYXKGH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CC1(F)F)N.Cl |
Origin of Product |
United States |
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